

Toxicological Profile of Florfenicol Amine (Hydrochloride): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Florfenicol amine (hydrochloride)

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Disclaimer: This document provides a summary of available toxicological information. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety evaluation.

Executive Summary

Florfenicol amine is the principal metabolite of florfenicol, a broad-spectrum synthetic antibiotic used extensively in veterinary medicine.^{[1][2]} While comprehensive toxicological data specifically for florfenicol amine hydrochloride is limited, its toxicological profile is intrinsically linked to that of the parent compound, florfenicol. This guide provides a detailed overview of the known toxicological properties of florfenicol, which serves as the primary basis for assessing the potential risks associated with florfenicol amine. The data presented herein is compiled from various sources, including regulatory assessments and scientific studies.

Introduction to Florfenicol and Florfenicol Amine

Florfenicol is a structural analogue of thiamphenicol and chloramphenicol, with a mechanism of action that involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.^{[1][3][4]} It is effective against a wide range of Gram-positive and Gram-negative bacteria. In animal species, florfenicol is metabolized into several compounds, with florfenicol amine being a major metabolite. Due to its prevalence as a residue, florfenicol amine is often used as a marker for monitoring florfenicol residues in animal-derived food products.

Physicochemical Properties

Property	Information
Chemical Name	α R-[(1S)-1-amino-2-fluoroethyl]-4-(methylsulfonyl)-benzenemethanol, monohydrochloride
CAS Number	108656-33-3
Molecular Formula	C ₁₀ H ₁₄ FNO ₃ S • HCl
Molecular Weight	283.7 g/mol
Appearance	Crystalline solid
Solubility	Soluble in ethanol (~30 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml), and PBS (pH 7.2, ~10 mg/ml).

Pharmacokinetics and Metabolism

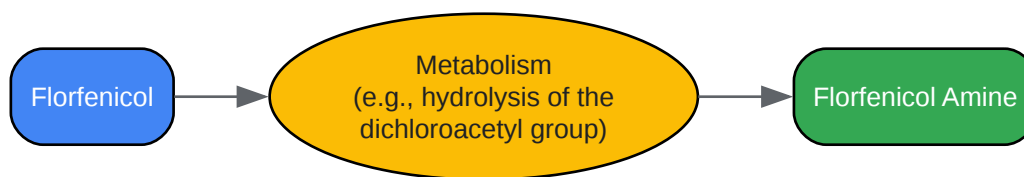
Florfenicol is readily absorbed and distributed in various animal species, including rabbits, dogs, catfish, and donkeys. Following administration, florfenicol is metabolized to florfenicol amine. The pharmacokinetic parameters of both florfenicol and florfenicol amine have been studied in several species.

Table 1: Pharmacokinetic Parameters of Florfenicol and Florfenicol Amine in Various Species

Species	Dose & Route (Florfenicol)	Analyte	Cmax (µg/mL)	Tmax (h)	t1/2 (h)
Rabbits	20 mg/kg (IV)	Florfenicol	-	-	0.90 ± 0.20
Florfenicol amine	5.06 ± 1.79	0.88 ± 0.78	1.84 ± 0.17		
20 mg/kg (PO)	Florfenicol	7.96 ± 2.75	0.90 ± 0.38	1.42 ± 0.56	
Florfenicol amine	3.38 ± 0.97	2.10 ± 1.08	2.35 ± 0.94		
Dogs	20 mg/kg (IV)	Florfenicol	-	-	1.11 ± 0.94
20 mg/kg (PO)	Florfenicol	6.18	0.94	1.24 ± 0.64	
Korean Catfish	20 mg/kg (IV)	Florfenicol	-	-	11.12 ± 1.06
Florfenicol amine	3.91 ± 0.69	0.5	-		
20 mg/kg (PO)	Florfenicol	9.59 ± 0.36	8	15.69 ± 2.59	
Florfenicol amine	3.57 ± 0.65	7.33 ± 1.15	-		
Donkeys	30 mg/kg (PO)	Florfenicol	0.13 ± 0.02	0.68 ± 0.09	5.92 ± 3.25
Florfenicol amine	0.08	0.72	15.95		

Data compiled from references:

The metabolism of florfenicol to florfenicol amine is a key transformation.



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Metabolism of Florfenicol to Florfenicol Amine.

Toxicological Profile of Florfenicol (as a proxy for Florfenicol Amine)

Acute Toxicity

Florfenicol exhibits low acute toxicity. In mice and rats, the oral LD50 could not be established and is above 2000 mg/kg body weight. Following intraperitoneal administration in rats, the LD50 was approximately 2000 mg/kg bw. Safety data sheets for florfenicol amine hydrochloride indicate that it can cause skin and eye irritation.

Table 2: Acute Toxicity of Florfenicol

Species	Route of Administration	LD50	Reference
Mice	Oral	> 2000 mg/kg bw	
Rats	Oral	> 2000 mg/kg bw	
Rats	Intraperitoneal	~2000 mg/kg bw	

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been conducted in mice, rats, and dogs. The primary toxic effects observed were changes in hematological parameters and testicular atrophy in rats, and increased liver weights in dogs. The dog was identified as the most sensitive species.

Table 3: Repeated-Dose Toxicity of Florfenicol (NOELs)

Species	Study Duration	Effects Observed	NOEL (No-Observed-Effect Level)	Reference
Rats	7, 14, 28 days; 13, 52 weeks	Changes in hematological parameters, testicular atrophy	-	
Dogs	14, 28 days; 13, 52 weeks	Increased liver weights	1 mg/kg bw/day	

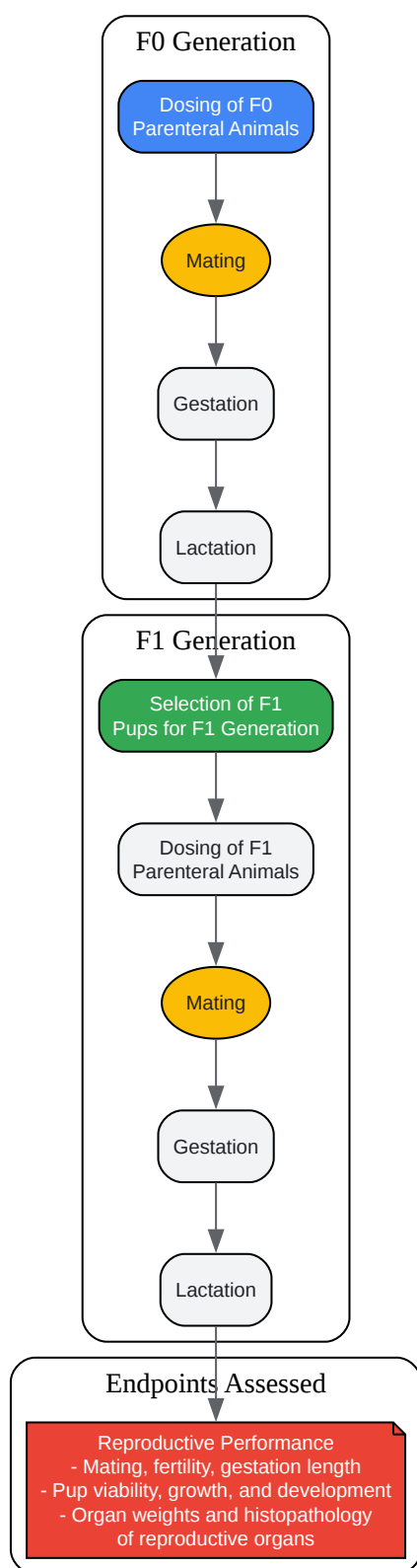
Reproductive and Developmental Toxicity

Florfenicol has shown adverse effects on the male reproductive system in rats in a multi-generation study, with a NOEL of 1 mg/kg bw. Teratogenicity studies in mice and rats indicated maternal toxicity and delayed ossification at high doses, but no foetal malformations.

Table 4: Reproductive and Developmental Toxicity of Florfenicol (NOELs)

Study Type	Species	Key Findings	NOEL (mg/kg bw/day)	Reference
Multi-generation	Rats	Adverse effects on male reproductive system	1	
Teratogenicity	Mice	Maternal toxicity, delayed ossification	3 (maternal)	
Teratogenicity	Rats	Maternal toxicity, delayed ossification	4 (maternal)	

A typical experimental workflow for a two-generation reproductive toxicity study is outlined below.



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Workflow for a Two-Generation Reproductive Toxicity Study.

Genotoxicity

A battery of in vitro and in vivo tests have been conducted to assess the genotoxic potential of florfenicol. The results were predominantly negative, leading to the conclusion that florfenicol is not genotoxic. A chromosomal aberration assay in Chinese Hamster Ovary (CHO) cells showed a positive result at a high, cytotoxic concentration, but this was not considered biologically relevant.

Table 5: Genotoxicity Studies of Florfenicol

Test System	Result	Reference
In Vitro		
Gene mutation (bacterial cells)	Negative	
Gene mutation (mammalian cells)	Negative	
CHO Chromosomal Aberration Assay	Positive (at cytotoxic concentrations)	
In Vivo		
Micronucleus test (bone marrow)	Negative	
Chromosome aberrations (bone marrow)	Negative	

Mechanism of Toxicity

The antibacterial action of florfenicol is through the inhibition of peptidyl transferase on the 70S ribosomes. While highly selective for bacterial ribosomes, amphenicols can also inhibit mitochondrial protein synthesis in eukaryotes, which may contribute to their toxicity. Exposure to high levels of florfenicol has been shown to affect xenobiotic metabolism, antioxidant systems, and energy metabolism, leading to toxicities in various organs.

Hazard Identification

Based on available safety data sheets, florfenicol amine hydrochloride is classified as causing skin and eye irritation. For the parent compound, florfenicol, formulations are noted to potentially cause respiratory irritation and are suspected of damaging fertility and the unborn child. Prolonged or repeated exposure may cause damage to organs including the liver, brain, testes, spinal cord, blood, and gallbladder.

Conclusion

The toxicological profile of florfenicol amine hydrochloride is largely inferred from the extensive data available for its parent compound, florfenicol. Florfenicol exhibits low acute toxicity but has shown effects on the male reproductive system and target organ toxicity with repeated exposure in animal studies. It is not considered to be genotoxic. Direct toxicological assessment of florfenicol amine is limited, and further research would be beneficial to fully characterize its safety profile. For now, the toxicological data of florfenicol serves as the most relevant information for risk assessment.

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References

- 1. Amphenicols | Drugs | Various | Poultrymed [poultrymed.com]
- 2. caymanchem.com [caymanchem.com]
- 3. nbino.com [nbino.com]
- 4. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Florfenicol Amine (Hydrochloride): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8802616#toxicological-profile-of-florfenicol-amine-hydrochloride]

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